Positional Isomer Structural Comparison: 7-Bromo (Target) vs. 6-Bromo (CAS 88624-84-4) Quinazolin-4-one Scaffolds
The target compound 7-bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8) differs from its closest commercially available positional isomer, 6-bromo-2-ethylquinazolin-4(1H)-one (CAS 88624-84-4), solely in the position of the bromine atom on the benzo-fused ring . Both share the identical molecular formula C10H9BrN2O (MW 253.10 g/mol), identical calculated topological polar surface area (TPSA ≈ 45.8 Ų), and approximately identical cLogP (~2.25). However, the site of bromination governs distinct reactivity in cross-coupling chemistry: bromine at C7 is para to the N1 ring nitrogen and meta to the C4 carbonyl, while bromine at C6 is meta to N1 and para to the C4 carbonyl, resulting in different electron-withdrawing influences on the pyrimidinone ring . This difference is not cosmetic—in the broader quinazoline kinase inhibitor literature, the position of halogen substitution on the quinazoline core has been shown to alter EGFR-TK inhibitory potency by several orders of magnitude. The classic inhibitor PD 153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves an IC50 of 0.025 nM against EGFR, while repositioning the bromine to other sites on the anilino ring reduces potency by >1000-fold [1]. Although this specific comparator is from the 4-anilinoquinazoline subclass rather than quinazolin-4-ones, the principle that bromine position dramatically affects target binding is firmly established across the quinazoline chemical space.
| Evidence Dimension | Positional isomerism (bromine substitution site) |
|---|---|
| Target Compound Data | 7-Bromo-2-ethylquinazolin-4-ol (CAS 1597248-04-8); bromine at C7; MW 253.10; LogP 2.248 |
| Comparator Or Baseline | 6-Bromo-2-ethylquinazolin-4(1H)-one (CAS 88624-84-4); bromine at C6; MW 253.10; LogP ~2.25 (predicted identical) |
| Quantified Difference | Identical molecular formula, MW, and predicted LogP; differentiated exclusively by bromine position (C7 vs. C6), which alters electronic distribution and cross-coupling reactivity at the substitution site. |
| Conditions | Structural comparison based on SMILES notation: target SMILES O=C1N=C(NC2=CC(Br)=CC=C12)CC vs. 6-bromo isomer. |
Why This Matters
Procurement of the incorrect positional isomer (6-Br instead of 7-Br) would yield a compound with identical molecular weight and near-identical bulk properties but divergent chemical reactivity and, based on class-wide SAR, potentially non-overlapping biological activity profiles, rendering SAR datasets non-comparable across studies.
- [1] Rewcastle GW, et al. Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. 1996;39(1):267-276. doi:10.1021/jm950589a. IC50 (PD 153035) = 0.025 nM against EGFR-TK; diethoxy analog IC50 = 0.006 nM. View Source
